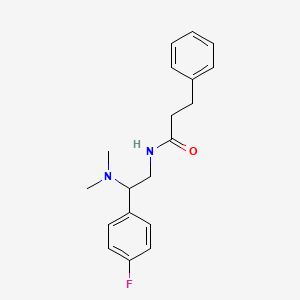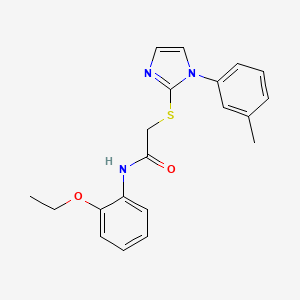
3-Ethyl-4,4-dimethylpentan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4,4-dimethylpentan-2-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a branched structure with an ethyl group at the third carbon, two methyl groups at the fourth carbon, and an amine group at the second carbon. Its molecular formula is C9H21N.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Alkylation of Amines: : One common method to synthesize 3-Ethyl-4,4-dimethylpentan-2-amine involves the alkylation of a primary amine. For instance, starting with 2-amino-3-ethylpentane, the compound can be alkylated using methyl iodide in the presence of a base like potassium carbonate to introduce the two methyl groups at the fourth carbon.
-
Reductive Amination: : Another method is reductive amination, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride. For example, 3-ethyl-4,4-dimethylpentan-2-one can be reacted with ammonia or a primary amine under reductive conditions to form the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, while automated systems manage the addition of reagents and control reaction conditions like temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 3-Ethyl-4,4-dimethylpentan-2-amine can undergo oxidation reactions, typically forming corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form secondary or tertiary amines. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst (e.g., Pd/C) are commonly used.
-
Substitution: : Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles. For example, reacting with alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or hydrogenation over Pd/C.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like K2CO3.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated amines.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4,4-dimethylpentan-2-amine has various applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex amine derivatives.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amines.
Medicine: It may be explored for its potential pharmacological properties, such as acting as a precursor for drug development.
Industry: It is used in the manufacture of specialty chemicals, including surfactants and corrosion inhibitors.
Wirkmechanismus
The mechanism by which 3-Ethyl-4,4-dimethylpentan-2-amine exerts its effects depends on its interaction with biological molecules. As an amine, it can participate in hydrogen bonding and ionic interactions with proteins and nucleic acids. It may act as a ligand for certain enzymes, influencing their activity and thus affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-ethylpentane: Similar structure but lacks the two methyl groups at the fourth carbon.
4,4-Dimethylpentan-2-amine: Similar but without the ethyl group at the third carbon.
3-Ethyl-2-methylpentan-2-amine: Similar but with a different arrangement of the methyl and ethyl groups.
Uniqueness
3-Ethyl-4,4-dimethylpentan-2-amine is unique due to its specific branching and substitution pattern, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
3-ethyl-4,4-dimethylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-6-8(7(2)10)9(3,4)5/h7-8H,6,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWFZEQFUYOXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea](/img/structure/B2598085.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2598086.png)
![[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B2598087.png)





![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)
![2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2598102.png)

![N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2598104.png)

